1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
Overview
Description
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is a complex organic compound characterized by its morpholino group and boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one typically involves a multi-step process. The initial step often includes the formation of the boronic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid with a halogenated phenol in the presence of a palladium catalyst and a base.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the boronic acid moiety can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often require strong nucleophiles and may be carried out in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted boronic acid derivatives.
Scientific Research Applications
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence biological processes.
Comparison with Similar Compounds
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness: 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is unique due to its morpholino group, which imparts distinct chemical properties compared to other boronic acid derivatives
Biological Activity
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholino group and a boronic acid derivative, which contribute to its unique interactions with biological targets. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's IUPAC name is 1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone. Its molecular formula is , with a molecular weight of 341.32 g/mol. The structure includes a morpholino group that enhances solubility and biological compatibility.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆BNO₅ |
Molecular Weight | 341.32 g/mol |
CAS Number | 2057448-28-7 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets through reversible covalent bonding. The boronic acid moiety can form interactions with amino acids such as serine and cysteine in enzymes, modulating their activity and influencing various biological processes.
Biological Activity
Research indicates that this compound exhibits significant activity in several biological contexts:
Enzyme Inhibition
Studies have shown that the compound can inhibit various enzymes involved in critical biochemical pathways. For instance:
- Cereblon E3 Ligase Modulation : The compound has been identified as a potential modulator of cereblon E3 ligase, which plays a role in protein degradation pathways relevant to cancer therapy .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties through its action on specific cancer-related pathways. It has been noted for its ability to induce apoptosis in tumor cells by targeting proteins involved in cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in different experimental settings:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of multiple myeloma cell lines by promoting the degradation of key survival proteins via cereblon ligase interaction .
- Enzyme Interaction Studies : Research involving kinetic assays has shown that the compound effectively inhibits serine proteases at nanomolar concentrations, suggesting its potential as a therapeutic agent in diseases where these enzymes are implicated.
Comparative Analysis
To understand the uniqueness of this compound relative to similar molecules, a comparative analysis was conducted:
Table 2: Comparison with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone | Enzyme inhibition; Antitumor | Morpholino group enhances solubility |
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone | Antitumor; Protein targeting | Trifluoromethyl group for lipophilicity |
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | Antifungal | Imidazole ring provides different reactivity |
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-6-5-7-15(12-14)23-13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJNZSWVCRTBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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